molecular formula C24H31N3 B8677007 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- CAS No. 20674-95-7

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-butyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-

Cat. No. B8677007
M. Wt: 361.5 g/mol
InChI Key: YWXATECJURLASS-UHFFFAOYSA-N
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Patent
US09096591B2

Procedure details

The title compound is prepared from a mixture of 2-butyl-2,3,4,5-tetrahydro-8-methyl-1H-pyrido[4,3-b]indole, 2-methyl-5-vinylpyridine and KOH (5-7 equiv) in NMP at a temperature ranging between 25 deg C. to 100 deg C. The product obtained is isolated by preparative HPLC.
Name
2-butyl-2,3,4,5-tetrahydro-8-methyl-1H-pyrido[4,3-b]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[CH2:18][CH2:17][C:8]2[NH:9][C:10]3[CH:11]=[CH:12][C:13]([CH3:16])=[CH:14][C:15]=3[C:7]=2[CH2:6]1)[CH2:2][CH2:3][CH3:4].[CH3:19][C:20]1[CH:25]=[CH:24][C:23]([CH:26]=[CH2:27])=[CH:22][N:21]=1.[OH-].[K+]>CN1C(=O)CCC1>[CH2:1]([N:5]1[CH2:18][CH2:17][C:8]2[N:9]([CH2:27][CH2:26][C:23]3[CH:22]=[N:21][C:20]([CH3:19])=[CH:25][CH:24]=3)[C:10]3[CH:11]=[CH:12][C:13]([CH3:16])=[CH:14][C:15]=3[C:7]=2[CH2:6]1)[CH2:2][CH2:3][CH3:4] |f:2.3|

Inputs

Step One
Name
2-butyl-2,3,4,5-tetrahydro-8-methyl-1H-pyrido[4,3-b]indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N1CC2=C(NC=3C=CC(=CC23)C)CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=C(C=C1)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ranging between 25 deg C
CUSTOM
Type
CUSTOM
Details
to 100 deg C
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
is isolated by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1CC2=C(N(C=3C=CC(=CC23)C)CCC=2C=NC(=CC2)C)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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